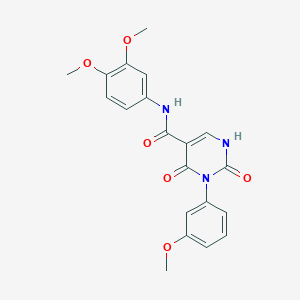
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound may exhibit various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H20N2O5, with a molecular weight of approximately 356.37 g/mol. The structure contains two methoxy groups on the phenyl rings, which are hypothesized to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molecular Weight | 356.37 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has shown that pyrimidine derivatives possess significant antimicrobial properties. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various bacteria and fungi.
- Case Study : A study by Nagaraj and Reddy (2008) demonstrated that pyrimidine derivatives exhibited potent activity against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus due to the presence of methoxy groups .
Antitumor Activity
Pyrimidine derivatives have also been investigated for their antitumor properties. The structure-activity relationship (SAR) indicates that modifications in the pyrimidine ring can lead to enhanced cytotoxic effects against cancer cells.
- Research Findings : A series of tetrahydropyrimidines were synthesized and evaluated for their cytotoxicity against various human tumor cell lines. Compounds with similar structural features showed significant inhibition of cell proliferation in HepG2 and MCF-7 cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidines has been documented in several studies. The compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Study Insight : Research indicates that certain pyrimidine derivatives reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting their utility in treating inflammatory diseases .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cytokine Modulation : It may modulate signaling pathways related to inflammation through the inhibition of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-27-14-6-4-5-13(10-14)23-19(25)15(11-21-20(23)26)18(24)22-12-7-8-16(28-2)17(9-12)29-3/h4-11H,1-3H3,(H,21,26)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBNIOGEDCCWSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













